molecular formula C7H16N2O B1335657 N-(tert-butyl)-2-(methylamino)acetamide CAS No. 855991-80-9

N-(tert-butyl)-2-(methylamino)acetamide

Cat. No. B1335657
M. Wt: 144.21 g/mol
InChI Key: PKKPXMPHLXGWQN-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(methylamino)acetamide is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The compound is related to a family of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. This particular compound has a tert-butyl group and a methylamino group attached to the acetamide moiety, which can influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of N-(tert-butyl)-2-(methylamino)acetamide derivatives and related compounds has been explored in the literature. For instance, N-tert-butanesulfinyl imines, which are closely related to N-(tert-butyl)-2-(methylamino)acetamide, have been synthesized from tert-butanesulfinamide and aldehydes or ketones. These intermediates are versatile and can be used to create a wide range of enantioenriched amines, which are valuable in asymmetric synthesis . Additionally, the synthesis of complex molecules that include the acetamido moiety, such as 2-acetamido-1-N[N-(tert-butoxycarbonyl)-l-aspart-1-oyl-(l-phenylalanyl-l-serine methyl ester)-4-oyl]-2-deoxy-β-d-glucopyranosylamine, has been reported, demonstrating the utility of acetamide derivatives in the synthesis of biologically relevant compounds .

Molecular Structure Analysis

The molecular structure of N-(tert-butyl)-2-(methylamino)acetamide and its analogs has been a subject of investigation. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been determined, revealing details about the conformation of the acetamido moiety and the angles between amide groups. These structural insights are crucial for understanding the compound's reactivity and interactions . Moreover, the rotational spectrum of N-tert-butylacetamide has been measured, identifying a trans configuration and Cs symmetry, which provides information about the internal rotation and hyperfine structures due to the quadrupole coupling of the (14)N nucleus .

Chemical Reactions Analysis

The reactivity of N-(tert-butyl)-2-(methylamino)acetamide and related compounds has been explored through various chemical reactions. The tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for nucleophilic addition and serves as a chiral directing group. After the addition, it can be cleaved by acid treatment, showcasing the compound's versatility in synthetic chemistry . Additionally, the synthesis of N-(4-amino-2-butynyl)acetamide derivatives has been investigated for their inhibitory activity on detrusor contraction, indicating potential medicinal applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-butyl)-2-(methylamino)acetamide derivatives are influenced by their molecular structure. The internal rotation of the acetyl methyl group and the quadrupole coupling of the (14)N nucleus affect the compound's spectroscopic properties, as observed in microwave spectroscopy studies . The crystal structure analysis of related compounds provides insights into their conformation, hydrogen bonding, and packing interactions, which are important for understanding their physical properties and biological activities .

Scientific Research Applications

  • Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This compound is used in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. The reaction yields tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates, which are further reacted with alkyl hydrazines to produce fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

  • Study of Hydrogen-bonding Patterns : N-(tert-butyl)-2-(methylamino)acetamide derivatives have been studied for their hydrogen-bonding patterns. For instance, the structure of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide has been analyzed to understand its hydrogen bonding and molecular interactions (López et al., 2010).

  • Photocatalytic Degradation Studies : This compound is also involved in studies related to the photocatalytic degradation of pharmaceutical agents. It has been used in the investigation of the kinetic study of drug decomposition, identification of intermediate compounds, and assessment of mineralization (Sakkas et al., 2007).

  • Synthesis of Enantiopure 6-Alkylpipecolic Acids : The compound is used in synthesizing enantiopure 6-alkylpipecolic acid hydrochlorides, where it plays a role in studying the influence of the 6-position substituent on the equilibrium and energy barrier for isomerization of the amide N-terminal to pipecolate (Swarbrick et al., 1999).

  • Synthesis of Aminoaryloxy-Methylamino Cosubstituted Polyphosphazenes : This compound is synthesized as a part of developing water-soluble polymeric carriers for the covalent attachment of biologically active agents. It's used in the formation of sodium salt derivatives which are then hydrolyzed to 4-aminophenoxy units (Gwon, 2001).

Future Directions

The future directions for the study and application of N-(tert-butyl)-2-(methylamino)acetamide could involve further investigation into its synthesis and properties, as well as its potential uses in the synthesis of other compounds .

properties

IUPAC Name

N-tert-butyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)5-8-4/h8H,5H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKPXMPHLXGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-(methylamino)acetamide

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